N'-(2-Ethoxybenzylidene)dodecanohydrazide
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Overview
Description
N’-(2-Ethoxybenzylidene)dodecanohydrazide is a chemical compound with the molecular formula C21H34N2O2 and a molecular weight of 346.517 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of N’-(2-Ethoxybenzylidene)dodecanohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and dodecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
2-ethoxybenzaldehyde+dodecanohydrazide→N’-(2-Ethoxybenzylidene)dodecanohydrazide
Chemical Reactions Analysis
N’-(2-Ethoxybenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N’-(2-Ethoxybenzylidene)dodecanohydrazide can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(2-Ethoxybenzylidene)dodecanohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Hydrazides are known for their antimicrobial properties, and N’-(2-Ethoxybenzylidene)dodecanohydrazide may be explored for similar uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(2-Ethoxybenzylidene)dodecanohydrazide can be compared with other similar compounds, such as N’-(4-ethoxybenzylidene)dodecanohydrazide . While both compounds share a similar structure, the position of the ethoxy group on the benzylidene ring can influence their chemical properties and reactivity. Other similar compounds include various benzylidene hydrazides with different substituents on the benzylidene ring.
Properties
CAS No. |
303086-94-4 |
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Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-6-7-8-9-10-11-12-17-21(24)23-22-18-19-15-13-14-16-20(19)25-4-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24)/b22-18+ |
InChI Key |
GFGWKQLIMODZHE-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC |
Origin of Product |
United States |
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